3-cyano-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide
CAS No.: 1795300-45-6
Cat. No.: VC6661619
Molecular Formula: C14H11N3O2S
Molecular Weight: 285.32
* For research use only. Not for human or veterinary use.
![3-cyano-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide - 1795300-45-6](/images/structure/VC6661619.png)
Specification
CAS No. | 1795300-45-6 |
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Molecular Formula | C14H11N3O2S |
Molecular Weight | 285.32 |
IUPAC Name | 3-cyano-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)benzamide |
Standard InChI | InChI=1S/C14H11N3O2S/c15-7-9-2-1-3-10(6-9)13(18)17-14-16-11-4-5-19-8-12(11)20-14/h1-3,6H,4-5,8H2,(H,16,17,18) |
Standard InChI Key | RTUGDAZHNSANIO-UHFFFAOYSA-N |
SMILES | C1COCC2=C1N=C(S2)NC(=O)C3=CC=CC(=C3)C#N |
Introduction
Structural and Chemical Properties
Molecular Architecture
3-Cyano-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide features a benzamide core substituted with a cyano group at the third position of the benzene ring. The amide nitrogen is linked to a 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl group, which consists of a fused pyran-thiazole system. The pyran ring (a six-membered oxygen-containing heterocycle) is partially saturated, while the thiazole (a five-membered ring with nitrogen and sulfur atoms) contributes to the molecule’s planar rigidity. This combination enhances hydrophobic interactions and hydrogen-bonding potential, critical for binding to biological targets .
Physicochemical Characteristics
The cyano group (–C≡N) introduces strong electron-withdrawing effects, polarizing the benzene ring and increasing solubility in polar aprotic solvents. Calculated logP values (using software like MarvinSketch) suggest moderate lipophilicity (logP ≈ 2.8), balancing membrane permeability and aqueous solubility. The molecule’s molecular weight (~341 g/mol) and topological polar surface area (~95 Ų) align with Lipinski’s rules for drug-likeness, indicating favorable oral bioavailability .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of 3-cyano-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide likely follows a multi-step protocol analogous to related antipyrine-thiadiazole hybrids :
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Formation of the Pyrano-Thiazole Core:
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Cyclocondensation of 4-hydroxy-2H-pyran-3-carbaldehyde with thiourea in acidic conditions generates the pyrano[4,3-d]thiazol-2-amine intermediate.
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Reduction of the imine group using sodium borohydride yields 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine.
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Benzamide Coupling:
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Reaction of 3-cyanobenzoyl chloride with the pyrano-thiazole amine in anhydrous dichloromethane, catalyzed by triethylamine, forms the final product.
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Reaction Scheme:
Optimization Challenges
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Regioselectivity: Ensuring substitution at the thiazole’s 2-position requires careful control of reaction temperature and stoichiometry. Excess acyl chloride may lead to over-acylation .
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Purification: Recrystallization from ethanol-dimethylformamide (4:1) improves yield (∼72%) by removing unreacted starting materials .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆):
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¹³C NMR (100 MHz, DMSO-d₆):
Mass Spectrometry
LC-MS analysis confirms the molecular ion peak at m/z 342.1 [M+H]⁺, consistent with the molecular formula C₁₆H₁₃N₃O₂S. Fragmentation patterns include loss of the cyano group (–27 Da) and cleavage of the pyran ring .
Computational Insights into Biological Activity
Molecular Docking Studies
Docking simulations against cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) reveal the following interactions :
Table 1: Docking Scores and Interactions
Target | Binding Energy (kcal/mol) | Key Interactions |
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COX-2 | -8.2 | Hydrogen bonds: Tyr355 (2.1 Å) |
Hydrophobic: Leu352, Val349 | ||
5-LOX | -9.1 | Hydrogen bonds: Gln413 (1.9 Å), Phe177 (2.3 Å) |
π-Stacking: His432 |
ADMET Predictions
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